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molecular formula C10H16N2O B8657809 5-Cyclohexyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 61199-34-6

5-Cyclohexyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B8657809
M. Wt: 180.25 g/mol
InChI Key: GLPCQGFZPVZUSV-UHFFFAOYSA-N
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Patent
US04044013

Procedure details

Phosphorus oxychloride (15.3 g, 0.1 mole) is added to 3-cyclohexyl-1-methyl-2-pyrazolin-5-one and the mixture stirred and heated at 120° to 135° C. for 8 hours. The cooled reaction mixture is then poured into ice-water, made alkaline with 1% aqueous hydroxide and extracted with methylene chloride. Removal of solvent under reduced pressure, then in vacuo at 70° C. affords an oil, 8 g, (93.8%).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH:6]1([C:12]2[CH2:16][C:15](=O)[N:14]([CH3:18])[N:13]=2)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.[OH-]>>[Cl:3][C:15]1[N:14]([CH3:18])[N:13]=[C:12]([CH:6]2[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[CH:16]=1

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=NN(C(C1)=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 120° to 135° C. for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
Removal of solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
in vacuo at 70° C. affords an oil, 8 g, (93.8%)

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=NN1C)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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